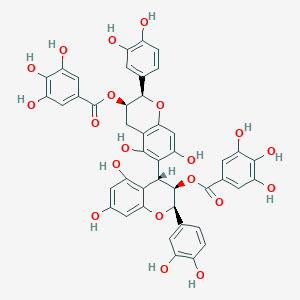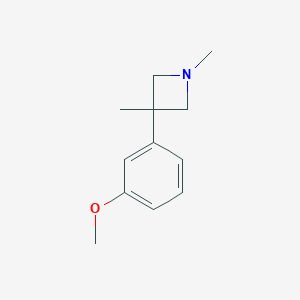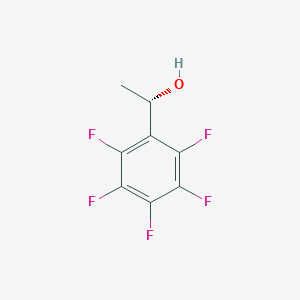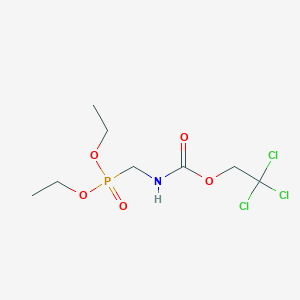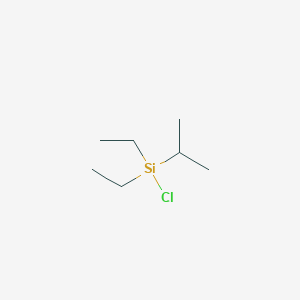
Heptadecyl D-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Setmelanotide is a synthetic peptide drug that acts as a selective agonist of the melanocortin-4 receptor (MC4R). It is primarily used for the treatment of obesity caused by genetic deficiencies in pro-opiomelanocortin (POMC), proprotein convertase subtilisin/kexin type 1 (PCSK1), and leptin receptor (LEPR) genes . Setmelanotide has shown significant efficacy in reducing body weight and controlling hunger in patients with these rare genetic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Setmelanotide is synthesized through a series of peptide coupling reactions. The process involves the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The peptide is then cyclized through the formation of a disulfide bond between cysteine residues .
Industrial Production Methods: Industrial production of setmelanotide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is obtained through lyophilization (freeze-drying) to ensure stability and ease of storage .
Analyse Des Réactions Chimiques
Types of Reactions: Setmelanotide primarily undergoes peptide bond formation and disulfide bond cyclization during its synthesis . It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions:
Peptide Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Cyclization Reagents: Iodine in methanol for disulfide bond formation
Purification: High-performance liquid chromatography (HPLC)
Major Products: The major product formed is the cyclic peptide setmelanotide, which is characterized by its specific sequence and disulfide bond .
Applications De Recherche Scientifique
Setmelanotide has a wide range of scientific research applications, particularly in the fields of medicine and biology :
Obesity Treatment: Setmelanotide is used to treat obesity caused by genetic deficiencies in POMC, PCSK1, and LEPR genes.
Hypothalamic Obesity: It has shown efficacy in treating hypothalamic obesity resulting from hypothalamic damage.
Bardet-Biedl Syndrome and Alström Syndrome: Setmelanotide has been studied for its effects on body weight in patients with these syndromes.
Mécanisme D'action
Setmelanotide exerts its effects by acting as an agonist of the melanocortin-4 receptor (MC4R) in the hypothalamus . The MC4R pathway is crucial for regulating hunger, caloric intake, and energy expenditure. By activating MC4R, setmelanotide increases satiety signals and energy expenditure, leading to reduced hunger and weight loss .
Comparaison Avec Des Composés Similaires
Setmelanotide is unique in its selective agonism of the melanocortin-4 receptor (MC4R), which distinguishes it from other compounds targeting the melanocortin system . Similar compounds include:
Bremelanotide: A non-specific melanocortin agonist used for hypoactive sexual desire disorder.
Afamelanotide: Another non-specific melanocortin agonist used for erythropoietic protoporphyria-associated phototoxicity.
Setmelanotide’s specificity for MC4R and its efficacy in treating genetic obesity make it a unique and valuable therapeutic agent .
Propriétés
Numéro CAS |
100231-66-1 |
|---|---|
Formule moléculaire |
C23H46O6 |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
2-heptadecoxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28-23-22(27)21(26)20(25)19(18-24)29-23/h19-27H,2-18H2,1H3 |
Clé InChI |
WPEOSFDPNQGBCR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Autres numéros CAS |
100231-66-1 |
Synonymes |
heptadecyl D-glucoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B24477.png)


